2-cyano-N-(prop-2-yn-1-yl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of propargylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
2-cyano-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or acetamide groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-N-(prop-2-yn-1-yl)acetamide is widely used in scientific research, particularly in:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include energy transfer and electron transfer processes, which are crucial for its biological activity .
Comparison with Similar Compounds
2-cyano-N-(prop-2-yn-1-yl)acetamide can be compared with similar compounds such as:
2-Chloro-N-(prop-2-yn-1-yl)acetamide: This compound has a chlorine atom instead of a cyano group, which affects its reactivity and applications.
2-cyano-N-(prop-2-en-1-yl)acetamide: This compound has an alkene group instead of an alkyne, which influences its chemical behavior and uses.
2-iodo-N-(prop-2-yn-1-yl)acetamide:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Cyano-N-(prop-2-yn-1-yl)acetamide is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by a cyano group and an acetamide moiety, positions it as a candidate for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Molecular Formula: C₆H₇N₂O
Molecular Weight: 123.13 g/mol
Structure: The compound features a cyano group attached to a propynyl chain linked to an acetamide functional group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the amide group may form covalent bonds with nucleophilic sites on proteins. These interactions are crucial for its potential as an inhibitor or modulator of biological processes.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against multiple bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Bacillus subtilis | 4.69 |
These results suggest that the compound has promising potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, with IC50 values indicating effective growth inhibition:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 11.73 |
MDA-MB-231 (breast cancer) | 9.46 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating infections associated with biofilms .
- Cancer Treatment : In another study, derivatives of this compound were shown to enhance the efficacy of existing chemotherapeutics like Ciprofloxacin and Ketoconazole, suggesting a synergistic effect that could lead to lower dosages and reduced side effects in cancer therapy .
Properties
IUPAC Name |
2-cyano-N-prop-2-ynylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-5-8-6(9)3-4-7/h1H,3,5H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMHFSKISKQAEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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